molecular formula C11H13NO3 B1394832 Methyl 4-(3-azetidinyloxy)benzoate CAS No. 1219948-82-9

Methyl 4-(3-azetidinyloxy)benzoate

Cat. No. B1394832
M. Wt: 207.23 g/mol
InChI Key: JTHDHLXXKXNEIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including alkylation, nitration, reduction, cyclization, chlorination, and amination . For instance, the synthesis of gefitinib, a related compound, starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Scientific Research Applications

  • Photoactive Materials

    • Field : Chemistry
    • Application : The compound is used in the synthesis of photoactive materials .
    • Method : The synthesis involves the creation of a novel ortho-fluoroazobenzene, methyl 4-bromo-3- ( (2,6-difluorophenyl)diazenyl) benzoate. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
    • Results : The molecule was found to be photoactive in solution, but not in its pure form due to tight packing .
  • Synthesis of Gefitinib

    • Field : Pharmaceutical Engineering
    • Application : A similar compound, methyl 3-hydroxy-4-methoxybenzoate, is used in the synthesis of Gefitinib, an anticancer drug .
    • Method : The process starts with alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination and two successive amination reactions .
    • Results : This novel synthetic route produced overall yields as high as 37.4% .
  • Synthesis of Antitumor Drug

    • Field : Pharmaceutical Engineering
    • Application : A similar compound, methyl p-bromobenzoate, is used as the main raw material of pemetrexed disodium, an antitumor drug .
    • Method : The synthesis process involves a series of reactions, including alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .
    • Results : This novel synthetic route produced overall yields as high as 37.4% .
  • Catalysis

    • Field : Chemical Engineering
    • Application : Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
    • Method : In this study, the solid acids of zirconium metal solids fixed with various substances were studied. Zirconium metal catalysts with fixed Ti had the best activity .
    • Results : The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was reported for the first time .
  • Synthesis of Benzaldehyde

    • Field : Chemical Engineering
    • Application : Benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, can be synthesized through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate .
    • Method : The process aligns with the principles of atom economy and green production .
    • Results : Despite the development of numerous high-performance catalysts by scholars, the challenge remains in achieving efficient synthesis .

properties

IUPAC Name

methyl 4-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-2-4-9(5-3-8)15-10-6-12-7-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHDHLXXKXNEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295587
Record name Methyl 4-(3-azetidinyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-azetidinyloxy)benzoate

CAS RN

1219948-82-9
Record name Methyl 4-(3-azetidinyloxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219948-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(3-azetidinyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(azetidin-3-yloxy)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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